molecular formula C16H14ClN3 B2656106 1-(3-chlorophenyl)-4-(2-methylphenyl)-1H-pyrazol-5-amine CAS No. 324009-02-1

1-(3-chlorophenyl)-4-(2-methylphenyl)-1H-pyrazol-5-amine

Cat. No. B2656106
CAS RN: 324009-02-1
M. Wt: 283.76
InChI Key: KPOJDPHFYTXFEK-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(2-methylphenyl)-1H-pyrazol-5-amine, also known as CMPA, is a compound belonging to the pyrazol-amine family of compounds. It is a white crystalline solid with a melting point of 154-156 degrees Celsius and a solubility in water of 0.01 mg/mL. CMPA is an important chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of pyrazole derivatives, including compounds structurally similar to 1-(3-chlorophenyl)-4-(2-methylphenyl)-1H-pyrazol-5-amine, often involves regiospecific reactions and crystallographic analysis for structure determination. For instance, Kumarasinghe et al. (2009) detailed the synthesis of pyrazolyl propionic acid and its methyl ester, emphasizing the role of single-crystal X-ray analysis in unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
  • The synthesis and X-ray diffraction study of a Schiff base derived from 4-acylpyrazolone and 2-aminophenol showcased the crystallization and structural insights of related pyrazole compounds (Sharma, Jadeja, Kant, & Gupta, 2014).

Bioactivity and Potential Applications

  • Pyrazole derivatives have been investigated for their bioactive potential, including antimicrobial and anticancer activities. For example, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activity, highlighting the potential of these compounds as pharmacophore sites for developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • Another study focused on the synthesis, characterization, and bioactivity of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This research contributes to understanding the structural requirements for the bioactivity of pyrazole compounds (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

properties

IUPAC Name

2-(3-chlorophenyl)-4-(2-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-11-5-2-3-8-14(11)15-10-19-20(16(15)18)13-7-4-6-12(17)9-13/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOJDPHFYTXFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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